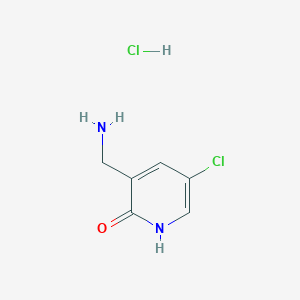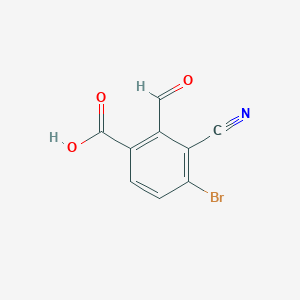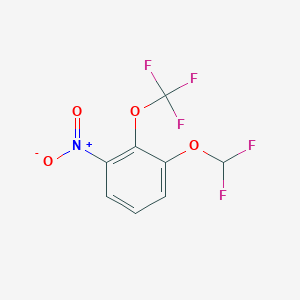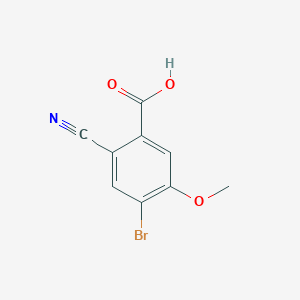
4-Bromo-2-cyano-5-methoxybenzoic acid
描述
4-Bromo-2-cyano-5-methoxybenzoic acid is an organic compound characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzoic acid core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzoic acid as the starting material.
Functional Group Modifications: The cyano group can be introduced via a cyanoethylation reaction, and the methoxy group can be added through a methylation process.
Reaction Conditions: These reactions often require specific catalysts and solvents to proceed efficiently. For example, the cyanoethylation might use a strong base like potassium tert-butoxide, while methylation could involve dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound involves scaling up these synthetic routes. The process must be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are employed.
Substitution: Nucleophiles such as sodium cyanide or ammonia are used, often in polar aprotic solvents.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Amines: Resulting from reduction of the cyano group.
Substituted Derivatives: Resulting from nucleophilic substitution at the bromine position.
科学研究应用
4-Bromo-2-cyano-5-methoxybenzoic acid finds applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 4-bromo-2-cyano-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivative and its intended use.
相似化合物的比较
4-Bromo-2-methoxybenzoic acid: Lacks the cyano group.
2-Cyano-5-methoxybenzoic acid: Lacks the bromine atom.
4-Bromo-2-hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Bromo-2-cyano-5-methoxybenzoic acid is unique due to the combination of bromine, cyano, and methoxy groups on the benzoic acid core. This combination provides distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
属性
IUPAC Name |
4-bromo-2-cyano-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)5(4-11)2-7(8)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGYJYVKUBUCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


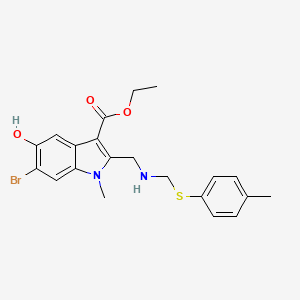
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
![Methyl 4'-chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1529971.png)


